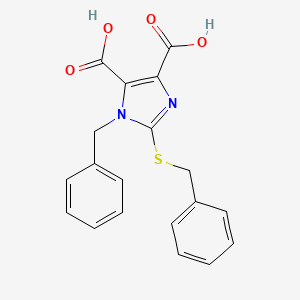
1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzyl group and a benzylsulfanyl group attached to the imidazole ring, along with two carboxylic acid groups at the 4 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced catalytic systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of materials with nonlinear optical and ferroelectric properties
Mécanisme D'action
The mechanism of action of 1-benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a benzylsulfanyl group.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Contains additional substituents and a dihydropyridine ring.
Uniqueness: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and materials science .
Propriétés
Numéro CAS |
3438-63-9 |
|---|---|
Formule moléculaire |
C19H16N2O4S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-benzyl-2-benzylsulfanylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C19H16N2O4S/c22-17(23)15-16(18(24)25)21(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,23)(H,24,25) |
Clé InChI |
JIFLVCOHZUMPBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N=C2SCC3=CC=CC=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
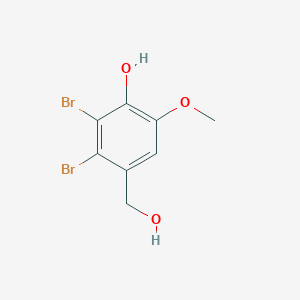

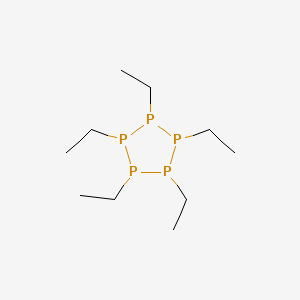
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
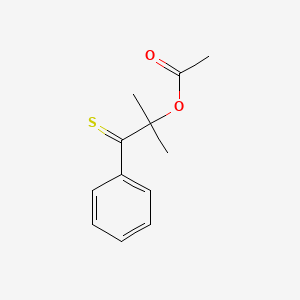
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)

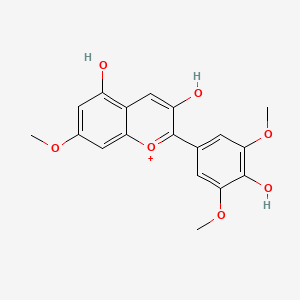
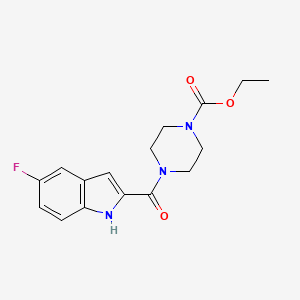
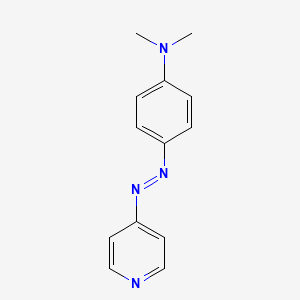
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
